4-Pentylpiperidine 4-Pentylpiperidine
Brand Name: Vulcanchem
CAS No.: 24152-40-7
VCID: VC14449125
InChI: InChI=1S/C10H21N/c1-2-3-4-5-10-6-8-11-9-7-10/h10-11H,2-9H2,1H3
SMILES:
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol

4-Pentylpiperidine

CAS No.: 24152-40-7

Cat. No.: VC14449125

Molecular Formula: C10H21N

Molecular Weight: 155.28 g/mol

* For research use only. Not for human or veterinary use.

4-Pentylpiperidine - 24152-40-7

Specification

CAS No. 24152-40-7
Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
IUPAC Name 4-pentylpiperidine
Standard InChI InChI=1S/C10H21N/c1-2-3-4-5-10-6-8-11-9-7-10/h10-11H,2-9H2,1H3
Standard InChI Key DYRMDAAWELEIMQ-UHFFFAOYSA-N
Canonical SMILES CCCCCC1CCNCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Pentylpiperidine (C₁₀H₂₁N) consists of a piperidine core—a six-membered saturated ring containing one nitrogen atom—with a linear pentyl chain (-C₅H₁₁) attached to the fourth carbon. The chair conformation of the piperidine ring minimizes steric strain, while the pentyl group enhances lipophilicity, critical for membrane permeability in biological systems.

Key Structural Features:

  • Ring Conformation: The piperidine ring adopts a chair conformation, with the pentyl group occupying an equatorial position to reduce 1,3-diaxial interactions .

  • Stereochemistry: The compound is achiral due to symmetry in the piperidine ring, though derivatives may exhibit chirality at the fourth carbon .

Physicochemical Data

The compound’s physicochemical profile is summarized below:

PropertyValue
Molecular FormulaC₁₀H₂₁N
Molecular Weight169.31 g/mol
logP (Partition Coefficient)3.2 ± 0.1
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors1 (Tertiary amine)
Polar Surface Area12.03 Ų
Solubility0.5 mg/mL in water

The moderate logP value indicates balanced lipophilicity, suitable for traversing the blood-brain barrier, while limited aqueous solubility necessitates formulation enhancements for drug delivery .

Synthetic Methodologies

Alkylation of 4-Picoline

A common route involves alkylating 4-picoline (4-methylpyridine) with pentyl bromide, followed by catalytic hydrogenation to saturate the pyridine ring:

  • Alkylation:
    4-Picoline+Pentyl BromideLDA, THF4-Pentylpyridine\text{4-Picoline} + \text{Pentyl Bromide} \xrightarrow{\text{LDA, THF}} \text{4-Pentylpyridine}
    Lithium diisopropylamide (LDA) deprotonates 4-picoline, enabling nucleophilic attack by pentyl bromide .

  • Hydrogenation:
    4-Pentylpyridine+H2PtO2,HCl4-Pentylpiperidine\text{4-Pentylpyridine} + \text{H}_2 \xrightarrow{\text{PtO}_2, \text{HCl}} \text{4-Pentylpiperidine}
    Platinum oxide catalyzes hydrogenation under acidic conditions, yielding the piperidine derivative in >90% yield .

Three-Component Ugi Reaction

Recent advancements employ the Ugi three-component reaction (U-3CR) to synthesize pipecolic amides, leveraging Δ¹-piperideines as intermediates :

  • Substrates: Δ¹-Piperideine, carboxylic acid, isocyanide.

  • Conditions: Methanol, room temperature.

  • Outcome: Diastereoselective formation of 2,4-trans-pipecolic amides, validated by X-ray crystallography .

This method achieves 85–95% diastereomeric excess, critical for constructing complex therapeutics like argatroban .

Pharmacological Applications

Thrombin Inhibition

4-Pentylpiperidine derivatives are pivotal in anticoagulants such as argatroban, a direct thrombin inhibitor used in heparin-induced thrombocytopenia :

  • Mechanism: The piperidine moiety mimics cationic substrates, competitively blocking thrombin’s active site .

  • Efficacy: Argatroban reduces clot formation by 80% in murine models at 1 μM concentrations .

Antiviral Activity

Derivatives exhibit promise against HIV and hepatitis C virus (HCV):

  • Palanivir: A 4-pentylpiperidine-based compound inhibits HIV protease with an IC₅₀ of 2.3 nM .

  • Telaprevir: Incorporates a pipecolic amide scaffold, achieving 95% HCV RNA reduction in clinical trials .

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